1-(2,5-Difluoro-4-methylbenzyl)piperazine

Description

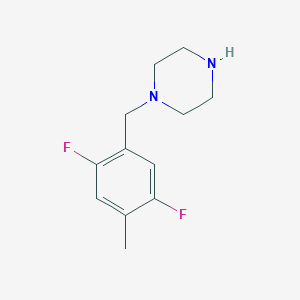

1-(2,5-Difluoro-4-methylbenzyl)piperazine is a synthetic piperazine derivative characterized by a benzyl group substituted with two fluorine atoms at the 2- and 5-positions and a methyl group at the 4-position. Piperazine derivatives are pharmacologically significant due to their ability to interact with receptors, transporters, and enzymes, often influenced by substituent patterns on the aromatic or aliphatic moieties .

Properties

Molecular Formula |

C12H16F2N2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-[(2,5-difluoro-4-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H16F2N2/c1-9-6-12(14)10(7-11(9)13)8-16-4-2-15-3-5-16/h6-7,15H,2-5,8H2,1H3 |

InChI Key |

UHUFQXDCEBZQJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)CN2CCNCC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluoro-4-methylbenzyl)piperazine typically involves the reaction of 2,5-difluoro-4-methylbenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluoro-4-methylbenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2,5-Difluoro-4-methylbenzyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluoro-4-methylbenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the piperazine ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Anticancer Piperazine Derivatives

1-(4-Chlorobenzhydryl)piperazine Derivatives (5a–g)

- Structural Features : Benzoyl substituents at the 4-position and a 4-chlorobenzhydryl group.

- Activity : These derivatives exhibit potent cytotoxicity against liver (HEPG2, IC₅₀: 0.8–2.1 µM), breast (MCF7, IC₅₀: 1.5–3.2 µM), and colon (HCT-116, IC₅₀: 1.9–4.7 µM) cancer cell lines. Compound 5a showed time-dependent cytotoxicity, suggesting stable in situ activity .

Antibacterial Piperazine Derivatives

1-(Substituted Phenyl)piperazine Amides

- Structural Features : Substituted phenyl groups (e.g., nitro, chloro) on the piperazine ring.

- Activity : Derivatives like 4e–4g showed moderate antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL). Bulky substituents slightly reduced activity due to steric hindrance .

- Comparison : The difluoro-methyl substitution in the target compound may balance hydrophobicity and steric effects, optimizing binding to bacterial targets like DNA topoisomerase II .

CNS-Targeting Piperazine Derivatives

Serotonin Receptor Modulators

- Examples :

- Comparison : The 2,5-difluoro-4-methylbenzyl group may confer higher 5-HT receptor selectivity or metabolic stability compared to chlorophenyl or trifluoromethylphenyl analogs.

Dopamine Transporter (DAT) Inhibitors

- GBR 12909 (bis(4-fluorophenyl)methoxyethyl-substituted piperazine): High DAT affinity (IC₅₀: 8.0 nM) and selectivity over serotonin transporters (SERT) .

- Comparison : Rigidified piperazine scaffolds (e.g., bridged piperazines) in analogs like 7 and 11 improved DAT binding, suggesting that the flexible benzyl group in the target compound might allow dynamic interactions with transporters .

Structural and Functional Trends

Table 1: Key Comparisons of Piperazine Derivatives

Key Insights :

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance metabolic stability and receptor binding affinity .

- Methyl/Methoxy Groups : Improve lipophilicity and CNS penetration but may reduce water solubility .

Positional Effects :

- Fluorine at the 2- and 5-positions (target compound) may reduce oxidative metabolism compared to 3- or 4-substituted analogs .

Biological Activity

1-(2,5-Difluoro-4-methylbenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Piperazine compounds are known for their ability to interact with various biological targets, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its antitumor and neuropharmacological properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound contains a piperazine ring substituted with a difluoromethyl group and a benzyl moiety. The presence of fluorine atoms is significant as they can enhance the lipophilicity and biological activity of the compound.

Antitumor Activity

Research has demonstrated that piperazine derivatives exhibit notable antitumor properties. A study highlighted that compounds with halogen substitutions on the piperazine ring showed enhanced potency against various cancer cell lines, including SK-OV-3 (ovarian cancer), HeLa (cervical cancer), and A-549 (lung cancer) cells. Specifically, derivatives with fluorine substitutions exhibited IC50 values comparable to established anticancer drugs like gefitinib.

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | SK-OV-3 | 12.67 ± 0.74 |

| Gefitinib | SK-OV-3 | 12.31 ± 0.33 |

| This compound | HeLa | 4.67 ± 1.42 |

| Gefitinib | HeLa | 17.92 ± 1.50 |

This table illustrates the comparative potency of this compound against specific cancer cell lines.

The mechanism by which piperazine derivatives exert their antitumor effects often involves the inhibition of key cellular pathways associated with proliferation and survival. Studies indicate that these compounds can induce apoptosis or necroptosis in cancer cells through various signaling pathways. For instance, LQFM018, another piperazine derivative, was shown to promote necroptotic cell death in K562 leukemic cells via dopamine receptor signaling pathways .

Neuropharmacological Effects

Piperazines are also recognized for their neuropharmacological activities. Research indicates that certain piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation has implications for treating conditions such as anxiety and depression.

Case Study: LQFM018

The compound LQFM018 demonstrated significant binding affinity for dopamine D4 receptors (Ki = 0.26 μM) and exhibited cytotoxic effects on K562 cells in a concentration-dependent manner . Its ability to induce cell cycle arrest and trigger necrotic morphologies highlights the potential of piperazines in developing novel therapeutic agents for hematological malignancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.